Acrolein-d4

Description

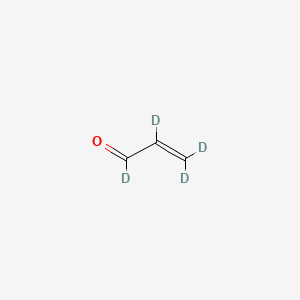

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3-tetradeuterioprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGINCPLSRVDWNT-YODZYWACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727309 | |

| Record name | (~2~H_4_)Prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33984-05-3 | |

| Record name | (~2~H_4_)Prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acrolein-d4: Properties, Applications, and Analytical Methodologies

This guide provides a comprehensive technical overview of Acrolein-d4 (2-Propenal-1,2,3,3-d4), a deuterated isotopologue of the highly reactive aldehyde, acrolein. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential chemical properties, primary applications, and detailed analytical protocols pertinent to the use of this compound, with a particular focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling in Acrolein Analysis

Acrolein (C₃H₄O) is a volatile, unsaturated aldehyde that is a significant environmental pollutant and an endogenous metabolite formed from the oxidative degradation of lipids and amino acids.[1] Its high reactivity makes it a potent toxin, and it has been implicated in a range of pathological conditions.[2] Accurate quantification of acrolein in complex biological and environmental matrices is therefore of paramount importance. However, its volatility, low molecular weight, and high reactivity pose significant analytical challenges.[3]

The introduction of stable isotopes, such as deuterium, into the acrolein molecule to create this compound provides a powerful tool for overcoming these analytical hurdles. The near-identical chemical and physical properties of this compound to its unlabeled counterpart, coupled with its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification methods.[4] This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While some specific physical properties for the deuterated form are not widely published, they are expected to be very similar to those of unlabeled acrolein.

| Property | Value | Source(s) |

| Chemical Name | 2-Propen-1-one-d4; Acrylaldehyde-d4 | [5] |

| Synonyms | 1,2,3,3-Tetradeuterioprop-2-en-1-one | [5] |

| CAS Number | 33984-05-3 | [5] |

| Molecular Formula | C₃D₄O | [5] |

| Molecular Weight | 60.09 g/mol | [5] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | ~53 °C (127 °F) at 760 mmHg | [6][7] |

| Melting Point | ~-87 °C (-125 °F) | [6] |

| Density | ~0.843 g/cm³ at 20°C | [6] |

| Solubility in Water | Soluble | [7] |

| Storage Temperature | 2-8°C Refrigerator | [5] |

Synthesis of this compound: A Conceptual Overview

The synthesis of deuterated aldehydes can be achieved through various methods, often involving hydrogen-deuterium exchange reactions. A common strategy involves the use of a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst.[8] For the synthesis of this compound, a plausible approach would be the adaptation of known methods for acrolein synthesis, such as the dehydration of glycerol, using a deuterated glycerol precursor.[9] Alternatively, organocatalytic strategies that enable the direct conversion of aldehydes to their 1-deutero counterparts could be employed. The choice of synthetic route will influence the position and extent of deuterium incorporation, which is a critical factor for its use as an internal standard.

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard for the quantification of acrolein in various matrices, including biological fluids, tissues, and environmental samples.[4] The rationale for its use is grounded in the principles of isotope dilution mass spectrometry (IDMS), which is considered a definitive analytical technique for its high accuracy and precision.

Causality of Effectiveness:

-

Co-elution and Co-extraction: this compound exhibits nearly identical chromatographic behavior and extraction efficiency to native acrolein. This ensures that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: In complex matrices, co-eluting substances can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since this compound is affected by these matrix effects in the same way as unlabeled acrolein, the ratio of their signals remains constant, allowing for accurate quantification.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between this compound and acrolein allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap.

Experimental Protocol: Quantification of Acrolein in a Biological Matrix using this compound and GC-MS

The following is a representative protocol for the quantification of acrolein in a biological sample, such as plasma, using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is designed to be a self-validating system through the inclusion of calibration standards and quality control samples.

1. Preparation of Standards and Samples:

-

Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., control plasma) with known concentrations of unlabeled acrolein.

-

Internal Standard Spiking: To each calibration standard, quality control sample, and unknown sample, add a fixed and known amount of this compound solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of acrolein in the same matrix to be analyzed alongside the unknown samples. These are used to assess the accuracy and precision of the analytical run.

2. Sample Extraction and Derivatization:

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent such as acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Derivatization: Acrolein is often derivatized to improve its chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group. Add the derivatizing agent to the supernatant from the protein precipitation step and incubate.

-

Liquid-Liquid Extraction: Extract the derivatized acrolein and this compound into an organic solvent like hexane. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation: Inject the reconstituted sample onto a suitable GC column (e.g., a non-polar or mid-polar column) to separate the acrolein derivative from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for specific ions of the derivatized acrolein and this compound. For the PFBHA derivative of acrolein, a characteristic ion would be monitored, and for the this compound derivative, the corresponding ion with a +4 Da mass shift would be monitored.[10]

4. Data Analysis and Quantification:

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the acrolein derivative to the peak area of the this compound derivative against the known concentrations of the calibration standards.

-

Quantification of Unknowns: Determine the concentration of acrolein in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

-

Validation: The results of the QC samples must fall within a predefined acceptance range (typically ±15% of the nominal concentration) for the analytical run to be considered valid.

Visualization of the Analytical Workflow

Caption: Experimental workflow for the quantification of acrolein.

Safety and Handling

This compound should be handled with the same precautions as unlabeled acrolein, which is a highly toxic and flammable substance.[7] It is a strong irritant to the skin, eyes, and respiratory tract. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store this compound in a tightly sealed container in a refrigerator at 2-8°C, away from light and sources of ignition.[5]

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of acrolein. Its properties as a stable isotope-labeled internal standard enable the robust and reliable measurement of this toxic aldehyde in complex matrices. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in analytical workflows, contributing to a better understanding of the role of acrolein in various biological and environmental systems.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Pharmaffiliates. This compound. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Acrolein. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). [Link]

-

de las Heras, E., Zuriarrain-Ocio, A., Zuriarrain, J., Bordagaray, A., Dueñas, M. T., & Berregi, I. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Foods, 9(12), 1820. [Link]

-

Tech Launch Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. The University of Arizona. [Link]

-

de las Heras, E., Zuriarrain-Ocio, A., Zuriarrain, J., Bordagaray, A., Dueñas, M. T., & Berregi, I. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. ADDI. [Link]

-

U.S. Environmental Protection Agency (EPA). Collection and Analysis of Acrolein using Compendium Method TO-15. [Link]

-

U.S. Environmental Protection Agency (EPA). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. [Link]

-

Casella, I. G., & Contursi, M. (2004). Quantitative analysis of acrolein in heated vegetable oils by liquid chromatography with pulsed electrochemical detection. Journal of agricultural and food chemistry, 52(19), 5816–5821. [Link]

- Google Patents.

-

Organic Syntheses. Acrolein. [Link]

-

PubChem. Acrolein. National Institutes of Health (NIH). [Link]

-

Galaon, T., David, V., & Soceanu, A. (2020). Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry. Environmental science and pollution research international, 27(1), 103-111. [Link]

-

Granvogl, M., & Schieberle, P. (2011). Development of two stable isotope dilution assays for the quantitation of acrolein in heat-processed fats. Journal of agricultural and food chemistry, 59(11), 5814-5819. [Link]

-

NIST WebBook. Acrolein,dimethyl acetal. National Institute of Standards and Technology. [Link]

-

Granvogl, M., & Schieberle, P. (2014). Isotope-labeling studies on the formation pathway of acrolein during heat processing of oils. Journal of agricultural and food chemistry, 62(33), 8442-8448. [Link]

-

PhytoBank. Showing Acrolein (PHY0146258). [Link]

-

de las Heras, E., Zuriarrain-Ocio, A., Zuriarrain, J., Bordagaray, A., Dueñas, M. T., & Berregi, I. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Foods, 9(12), 1820. [Link]

-

SpectraBase. Acrolein - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supplementary materials Fig. S1 1H-NMR spectrum of acrolein-GABA adduct. [Link]

-

Vairavamurthy, A., Ye, Y., & Joshi, P. (2005). Development of a method for quantification of acrolein-deoxyguanosine adducts in DNA using isotope dilution-capillary LC/MS/MS and its application to human brain tissue. Chemical research in toxicology, 18(9), 1457-1463. [Link]

-

Granvogl, M., & Schieberle, P. (2014). Isotope-Labeling Studies on the Formation Pathway of Acrolein during Heat Processing of Oils. Journal of Agricultural and Food Chemistry, 62(33), 8442-8448. [Link]

-

Aida, T., & Ishihara, K. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. RSC Advances, 13(7), 4567-4571. [Link]

- Google Patents.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. PhytoBank: Showing Acrolein (PHY0146258) [phytobank.ca]

- 3. Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. epa.gov [epa.gov]

An In-Depth Technical Guide to Acrolein-d4 for Researchers and Drug Development Professionals

Section 1: Introduction and Strategic Importance

Acrolein-d4 is the deuterated stable isotope-labeled (SIL) analogue of acrolein. While structurally similar to its parent compound, its significance in a research and drug development context is fundamentally different. The parent compound, acrolein (C₃H₄O), is a highly reactive, unsaturated aldehyde. It is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials, such as in tobacco smoke and overheated cooking oils, and is also an industrial intermediate for producing acrylic acid.[1][2][3] In a biomedical context, acrolein is a toxic metabolite of certain chemotherapeutic agents like cyclophosphamide and is implicated in oxidative stress and various pathologies.[4][5]

The extreme reactivity and volatility of acrolein make its accurate quantification in complex biological matrices a significant analytical challenge. This is precisely where this compound becomes an indispensable tool. By substituting the four hydrogen atoms with deuterium, we create a molecule that is chemically identical in its reactivity and chromatographic behavior but is easily distinguishable by its increased mass. This property makes it the gold standard internal standard for isotope dilution mass spectrometry (IDMS), the premier analytical technique for achieving the highest accuracy and precision in quantitative analysis.

This guide provides a comprehensive overview of this compound, focusing on its core properties, the principles behind its application, a detailed experimental workflow for its use, and critical safety protocols essential for its handling.

Section 2: Core Physicochemical Properties

The foundational data for this compound and its non-labeled counterpart are summarized below. Understanding the mass difference is critical to its application in mass spectrometry.

| Property | This compound | Acrolein (Parent Compound) |

| CAS Number | 33984-05-3[6][7] | 107-02-8[7][8] |

| Molecular Formula | C₃D₄O[6][7] | C₃H₄O[7][9][10][11] |

| Molecular Weight | 60.09 g/mol [6][7] | 56.06 g/mol [10][11][12][13] |

| Synonyms | 2-Propen-1-one-d4, Acrylaldehyde-d4[6] | Propenal, Acrylaldehyde, Allyl aldehyde[11][12] |

| Appearance | Colorless to yellow liquid (inferred from parent)[9][12] | Colorless to yellow liquid[9][12] |

| Odor | Pungent, acrid (inferred from parent)[9][11][12] | Piercing, disagreeable, pungent odor[9][11][12] |

Section 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

To appreciate the utility of this compound, one must understand the causality behind the choice of a stable isotope-labeled internal standard (SIL-IS). In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), several factors can introduce variability and error. These include sample loss during extraction and preparation, inconsistencies in injection volume, and matrix effects, where co-eluting compounds from the sample (e.g., salts, lipids in plasma) suppress or enhance the ionization of the target analyte in the mass spectrometer's source.

A SIL-IS like this compound mitigates these issues through a self-validating system. The core principle is that the SIL-IS, being chemically identical to the analyte, will behave identically during every step of the process—extraction, chromatography, and ionization. A known quantity of this compound is spiked into the sample at the very beginning of the workflow. Any sample loss or matrix effect that impacts the native acrolein will impact the this compound to the exact same degree.

Because the mass spectrometer can differentiate between the mass of the analyte (acrolein) and the SIL-IS (this compound), the final measurement is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant regardless of sample loss or signal suppression, leading to highly accurate and reproducible quantification.

Section 4: Experimental Workflow: Quantification of Acrolein in Biological Samples

The following section details a representative protocol for the quantification of acrolein in a biological matrix (e.g., human plasma) using this compound as an internal standard. Given acrolein's high reactivity, a derivatization step is often employed to create a more stable product for analysis.

Workflow Visualization

Caption: Workflow for acrolein quantification using this compound.

Detailed Step-by-Step Methodology

-

Preparation of Standards and Reagents:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a separate 1 mg/mL stock solution of non-labeled acrolein for the calibration curve.

-

From these stocks, create a series of working calibration standards containing a fixed concentration of this compound and varying concentrations of native acrolein.

-

Prepare a derivatizing agent solution, such as 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

To each sample, and to each calibration curve standard, add 10 µL of the this compound internal standard working solution. Vortex briefly. This step is critical; the internal standard must be added before any purification to account for losses.

-

Add 200 µL of the DNPH solution to initiate the derivatization reaction. Vortex and incubate as required (e.g., 30 minutes at room temperature).

-

Stop the reaction by adding a quenching solution, such as an aqueous buffer.

-

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.

-

Load the entire sample mixture onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

-

Elute the derivatized acrolein and this compound with a strong organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor at least one specific precursor-to-product ion transition for the derivatized acrolein and one for the derivatized this compound. The mass-to-charge ratio (m/z) for the this compound derivative will be higher due to the deuterium atoms.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of acrolein in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

Section 5: Synthesis and Purity Considerations

Acrolein is typically synthesized industrially via the gas-phase oxidation of propene.[9] An alternative laboratory-scale synthesis involves the dehydration of glycerol, often using an acid catalyst like potassium bisulfate.[14] The synthesis of this compound necessitates the use of a deuterated starting material, such as glycerol-d8.

For its role as an internal standard, two aspects of purity are paramount:

-

Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.

-

Isotopic Purity: The this compound should have a very high percentage of deuterium incorporation (typically >98%). Critically, it must be free from any non-labeled acrolein, as this would artificially inflate the final calculated concentration of the analyte.

Section 6: Critical Safety, Handling, and Storage Protocols

Acrolein is a highly hazardous substance; this compound must be handled with the same level of caution. It is toxic, extremely flammable, a severe irritant, and can polymerize violently.[9][13][15][16]

-

Engineering Controls: All work involving this compound must be performed within a certified ducted chemical fume hood to prevent inhalation of its volatile and toxic vapors.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (butyl rubber is recommended), splash-resistant safety goggles with a faceshield, and a flame-retardant lab coat.[16]

-

Storage: Store containers tightly closed in a refrigerator at 2-8°C, away from light, heat, air, and sources of ignition.[6][17] It is often stored under an inert gas like argon.[15] Acrolein is a peroxide-former; containers should be dated upon receipt and opening.

-

Handling: Use non-sparking tools and ensure that any metal containers used for transfer are properly grounded and bonded to prevent static discharge.[16][17] Avoid contact with acids, bases, oxidizing agents, and amines, as these can trigger violent polymerization.[16]

-

Waste Disposal: All materials contaminated with this compound, including pipette tips, vials, and solvents, must be disposed of as hazardous waste according to institutional and governmental regulations.

-

Spill Response: In case of a spill, evacuate the area immediately. Remove all ignition sources. Absorb the spill with an inert material (e.g., activated charcoal adsorbent) and place it in a sealed container for hazardous waste disposal.[17]

Section 7: Conclusion

This compound is more than just a deuterated molecule; it is a critical enabling tool for researchers in toxicology, pharmacology, and environmental science. Its application in isotope dilution mass spectrometry provides the analytical robustness required to accurately measure its reactive and challenging parent compound, acrolein, in complex biological systems. By understanding the principles of its use and adhering strictly to the necessary handling protocols, scientists can leverage this compound to generate high-quality, reliable data essential for advancing drug development and understanding human health.

References

-

Pharmaffiliates. (n.d.). CAS No : 33984-05-3 | Product Name : this compound. Retrieved from [Link]

-

OSHA. (2024, March 25). ACROLEIN. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrolein. Retrieved from [Link]

-

PubChem. (n.d.). Acrolein. Retrieved from [Link]

-

precisionFDA. (n.d.). ACROLEIN. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acrolein. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). The Versatile Uses of Acrolein: From Industry to Research. Retrieved from [Link]

-

U.S. EPA. (n.d.). Acrolein. Retrieved from [Link]

-

NCBI. (n.d.). Acrolein Acute Exposure Guideline Levels. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrolein ToxGuide™. Retrieved from [Link]

-

Kehrer, J. P., & Biswal, S. S. (2000). The molecular effects of acrolein. Toxicological Sciences, 57(1), 12–20. Retrieved from [Link]

-

Svensson, R., & Lindeke, B. (1995). Acrolein mercapturates: synthesis, characterization, and assessment of their role in the bladder toxicity of cyclophosphamide. Chemical Research in Toxicology, 8(4), 515–524. Retrieved from [Link]

-

Drexel University. (2011, May 18). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. Retrieved from [Link]

-

Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ACROLEIN HAZARD SUMMARY. Retrieved from [Link]

-

Material Safety Data Sheet. (2008, December 11). ACROLEIN, INHIBITED. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acrolein. Retrieved from [Link]

- Google Patents. (n.d.). EP2535322A1 - Process for synthesis of acrolein.

-

Chemsrc. (n.d.). acrolein | CAS#:107-02-8. Retrieved from [Link]

-

RXN Chemicals. (n.d.). This compound Manufacturer Supplier. Retrieved from [Link]

Sources

- 1. The Versatile Uses of Acrolein: From Industry to Research - Oreate AI Blog [oreateai.com]

- 2. epa.gov [epa.gov]

- 3. Acrolein Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The molecular effects of acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrolein mercapturates: synthesis, characterization, and assessment of their role in the bladder toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acrolein - Wikipedia [en.wikipedia.org]

- 10. GSRS [precision.fda.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ACROLEIN | Occupational Safety and Health Administration [osha.gov]

- 13. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. enhs.uark.edu [enhs.uark.edu]

- 16. ekeindia.com [ekeindia.com]

- 17. nj.gov [nj.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Acrolein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the natural abundance of deuterium in acrolein (2-propenal). As a highly reactive unsaturated aldehyde, acrolein is a significant molecule in various fields, from environmental science and food chemistry to toxicology and drug development.[1][2] Understanding its isotopic composition, specifically the deuterium-to-protium (²H/¹H) ratio, offers profound insights into its formation pathways, environmental fate, and metabolic processing. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring that researchers can adapt and validate these methods for their specific applications.

The Significance of Natural Isotopic Abundance

All hydrogen-containing organic molecules, including acrolein, possess a minute fraction of deuterium (²H or D), the stable heavy isotope of hydrogen. On Earth, the natural abundance of deuterium is approximately 0.0156%, meaning about one in every 6,400 hydrogen atoms is deuterium.[3] This ratio, however, is not constant. It varies based on geographical location, the isotopic composition of source waters, and kinetic isotope effects (KIEs) that occur during chemical and biological reactions.[4][5]

The C-D bond is stronger than the C-H bond, causing molecules with deuterium to react more slowly.[6] This phenomenon, the KIE, leads to isotopic fractionation, where the product of a reaction can become enriched or depleted in deuterium relative to the reactants. Measuring the precise deuterium abundance in acrolein can therefore serve as a powerful tool to:

-

Elucidate Formation Pathways: Differentiating between synthetic routes (e.g., glycerol dehydration vs. propylene oxidation) which impart distinct isotopic signatures.[7][8][9]

-

Trace Environmental Sources: Linking acrolein found in environmental samples (air, water) to specific anthropogenic or natural sources.[1]

-

Investigate Metabolic Fates: In drug development and toxicology, tracking the metabolism of acrolein-releasing compounds or understanding its interaction with biological macromolecules.

Foundational Data: Hydrogen Isotopes

To establish a baseline, the fundamental properties and abundance of hydrogen's stable isotopes are summarized below.

| Isotope | Symbol | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Protium | ¹H | 1 | 0 | 1.0078 | ~99.9844 |

| Deuterium | ²H or D | 1 | 1 | 2.0141 | ~0.0156 |

Table 1: Properties of the stable isotopes of hydrogen. Data sourced from various encyclopedic references.[3][10]

Core Analytical Methodologies

The determination of deuterium abundance at natural levels requires highly sensitive and precise analytical techniques. The two primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).[11]

Workflow for Isotopic Analysis of Acrolein

The general process for determining the deuterium content in an acrolein sample follows a structured workflow, from sample preparation to final data interpretation.

Caption: General experimental workflow for deuterium analysis in acrolein.

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification.[11] For isotopic analysis of acrolein, high-field ¹H NMR is particularly valuable as it can determine the level of deuteration at specific positions within the molecule by measuring the reduction in proton signal intensity.

Principle of ¹H NMR for Deuterium Quantification

The area of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. When a proton (¹H) at a specific molecular position is replaced by a deuterium (²H), the ¹H signal for that position decreases in intensity. By comparing the integral of a specific proton signal to that of a non-exchangeable internal standard of known concentration, the degree of deuteration can be precisely calculated. The aldehydic proton of acrolein (CH₂=CH-CHO) is an excellent candidate for this analysis, as its signal appears in a distinct region of the spectrum around 9.5 ppm, typically free from other interfering signals.[12][13]

Experimental Protocol: ¹H NMR

This protocol provides a self-validating system for the quantification of deuterium at the aldehydic position of acrolein.

Materials:

-

Acrolein sample (stabilized with hydroquinone is acceptable)

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃)[14]

-

Internal Standard (IS): 1,3,5-Benzenetricarboxylic acid (BTC) or another suitable standard that does not have signals overlapping with acrolein.[12]

-

NMR tubes, volumetric flasks, and micropipettes.

Step-by-Step Methodology:

-

Preparation of Internal Standard Stock: Accurately weigh a known amount of BTC and dissolve it in a precise volume of D₂O to create a stock solution of known concentration (e.g., 50 mM). BTC is chosen for its chemical stability and its simple singlet signal in a clear spectral region.[12]

-

Sample Preparation: a. In a volumetric flask, add a precisely measured volume of the D₂O-BTC stock solution. b. Accurately weigh a specific amount of the acrolein sample and add it to the same flask. c. Dilute to the final volume with D₂O. The final concentrations should be optimized for the spectrometer's sensitivity.

-

NMR Acquisition: a. Transfer an aliquot of the prepared sample (typically 600-700 µL) into a 5 mm NMR tube. b. Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for good signal dispersion). c. Key Acquisition Parameters:

- Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (acrolein and IS) is critical to ensure full relaxation and accurate signal integration. A D1 of 30-60 seconds is often required.

- Number of Scans: Sufficient scans (e.g., 16 to 64) should be acquired to achieve a high signal-to-noise ratio (>250:1) for both the internal standard and the acrolein aldehyde peak.

-

Data Processing and Analysis: a. Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction. b. Integrate the area of the BTC signal (singlet, ~8.4-8.8 ppm) and the acrolein aldehyde signal (doublet, ~9.49 ppm).[12] c. Causality: The ratio of the integrals, normalized for the number of protons each signal represents (3H for BTC, 1H for acrolein), allows for the calculation of the acrolein concentration. Any deviation from the expected concentration based on the weighed mass indicates a deuterium substitution at the aldehyde position.

Visualization of the NMR Workflow

Caption: Step-by-step workflow for quantitative ¹H NMR analysis.

High-Precision Analysis by Isotope Ratio Mass Spectrometry (IRMS)

For the most precise and accurate measurement of bulk deuterium abundance, Gas Chromatography coupled to Isotope Ratio Mass Spectrometry (GC-IRMS) is the definitive technique.[15][16] This method measures the ratio of molecules containing deuterium to those containing only protium, providing a result typically expressed in delta notation (δ²H) relative to an international standard.

Principle of GC-IRMS

In a GC-IRMS system, the volatile acrolein sample is first injected into a gas chromatograph, where it is separated from any matrix components or impurities. The purified acrolein then flows into a high-temperature reactor (combustion or pyrolysis furnace).

-

For δ²H analysis: The reactor is typically a pyrolysis furnace (~1450 °C) that breaks down the acrolein molecule into its constituent elements, producing H₂ and HD gas.

-

These gases are then introduced into the ion source of the mass spectrometer. The IRMS is specifically designed to simultaneously measure the ion beams corresponding to mass-to-charge ratios (m/z) 2 (for H₂⁺) and 3 (for HD⁺). The ratio of these ion beam intensities directly reflects the ²H/¹H ratio of the original acrolein sample.

Experimental Protocol: GC-IRMS

This protocol outlines a robust method for high-precision δ²H analysis of acrolein.

Materials:

-

Acrolein sample

-

High-purity helium carrier gas

-

Certified isotopic reference materials for calibration (e.g., substances with known δ²H values).

-

Airtight vials and syringes for sample handling.

Step-by-Step Methodology:

-

Sample Preparation: Due to acrolein's high volatility, sample preparation must minimize fractionation.[17] a. Prepare samples in sealed, airtight vials. b. For dilute samples, a purge-and-trap or headspace sampling technique may be required to concentrate the acrolein before injection.[17] c. Causality: Direct injection is preferred for pure samples to prevent isotopic fractionation that can occur during extraction or concentration steps.

-

GC Separation: a. Inject a small volume (0.1 - 1.0 µL) of the sample into the GC. b. Column: Use a capillary column appropriate for separating volatile polar compounds (e.g., a wax-type or PLOT column) to ensure baseline separation of acrolein from any co-eluting compounds. c. Oven Program: Develop a temperature program that provides a sharp, symmetrical peak for acrolein.

-

Pyrolysis and Introduction to IRMS: a. The GC effluent is directed into a high-temperature ceramic tube for pyrolysis, converting the hydrogen in acrolein to H₂ gas. b. A water trap is often placed post-pyrolysis to remove any H₂O that could interfere with the analysis.

-

Mass Spectrometric Analysis: a. The H₂ gas enters the IRMS ion source. b. The analyzer measures the ion currents for m/z 2 and 3. c. The raw ratio is calibrated against injections of reference gases and known standards to convert it into the standard δ²H notation (in per mil, ‰). d. Trustworthiness: The protocol's integrity is ensured by running quality control standards with known isotopic values alongside the unknown samples in every analytical sequence.

Visualization of the GC-IRMS Workflow

Caption: Workflow for δ²H analysis of acrolein using GC-IRMS.

Conclusion: An Integrated Approach

Determining the natural abundance of deuterium in acrolein is a nuanced task that provides invaluable chemical information. The choice between NMR and IRMS depends on the research question. ¹H NMR offers the advantage of providing site-specific isotopic information without sample destruction, making it useful for mechanistic studies. In contrast, GC-IRMS provides unparalleled precision for bulk isotopic composition, which is essential for source apportionment and environmental tracing. By understanding the causality behind each experimental step and employing self-validating protocols with appropriate standards, researchers in drug development and other scientific fields can confidently generate robust and meaningful data on the isotopic nature of acrolein.

References

-

de Las Heras, E., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Foods. [Link][12][13][18]

-

Gabor, A. (n.d.). Deuteronation and aging. PubMed. [Link][19]

-

Reddit. (2012). Why is deuterium six times more abundant in the Earth than in Jupiter and the rest of the universe? Reddit. [Link][20]

-

Beta Analytic. (2020). Isotopes 101: Your Introduction to Isotopic Analysis. YouTube. [Link][6]

-

Gharibi, H., et al. (2022). Abnormal (Hydroxy)proline Deuterium Content Redefines Hydrogen Chemical Mass. ResearchGate. [Link][21]

-

Bartelink, E.J. (2024). Isotopic analysis. EBSCO. [Link][15]

-

Al-Majd, R., et al. (2023). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. PMC. [Link][22]

-

Guide, M. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. [Link][11]

-

Goldstein, A.H. & Shaw, S.L. (2003). Isotopes of Volatile Organic Compounds: An Emerging Approach for Studying Atmospheric Budgets and Chemistry. Chemical Reviews. [Link][23]

-

ResearchGate. (n.d.). Mass spectrum for PFBHA-derivatized acrolein. ResearchGate. [Link][25]

-

Ewert, A., et al. (2014). Isotope-labeling studies on the formation pathway of acrolein during heat processing of oils. PubMed. [Link][7]

-

Sessions, A.L. (n.d.). Review: Factors Controlling the Deuterium Contents of Sedimentary Hydrocarbons. ResearchGate. [Link][4]

-

U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. U.S. EPA. [Link][17]

-

Stevens, J.F. & Maier, C.S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. PubMed. [Link][1]

-

IAEA. (2023). What is Deuterium? International Atomic Energy Agency. [Link][5]

-

ResearchGate. (n.d.). Development of Two Stable Isotope Dilution Assays for the Quantitation of Acrolein in Heat-Processed Fats. ResearchGate. [Link][2]

-

Organic Syntheses. (n.d.). Acrolein. Organic Syntheses. [Link][8]

-

ATSDR. (n.d.). Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry. [Link][26]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. [Link][14]

-

Australian Government. (2022). Acrolein (2-propenal). Department of Climate Change, Energy, the Environment and Water. [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Wikipedia. [Link][10]

-

ResearchGate. (n.d.). Glycerol for renewable acrolein production by catalytic dehydration. ResearchGate. [Link][9]

-

ResearchGate. (n.d.). Isotopes of Volatile Organic Compounds: An Emerging Approach for Studying Atmospheric Budgets and Chemistry. ResearchGate. [Link][27]

Sources

- 1. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. iaea.org [iaea.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Isotope-labeling studies on the formation pathway of acrolein during heat processing of oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Isotopic analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 16. Isotope analysis - Wikipedia [en.wikipedia.org]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Acrolein - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. researchgate.net [researchgate.net]

The In Vivo Metabolic Journey of Acrolein-d4: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: Understanding the Significance of Acrolein and its Deuterated Analog

Acrolein (CH₂=CH-CHO) is a highly reactive α,β-unsaturated aldehyde to which humans are ubiquitously exposed through environmental sources, such as cigarette smoke and cooked foods, and endogenous processes like lipid peroxidation.[1][2] Its electrophilic nature drives reactions with cellular nucleophiles, including proteins and DNA, leading to cellular damage and associations with a spectrum of diseases.[1] For researchers in toxicology, pharmacology, and drug development, accurately quantifying acrolein exposure and its metabolic products is crucial for understanding its role in pathology and for developing potential therapeutic interventions.

This technical guide delves into the in vivo metabolic fate of acrolein, with a specific focus on the practical application of its deuterated analog, acrolein-d4. While direct metabolic studies on this compound are not extensively documented, its primary and critical role is as an internal standard in mass spectrometry-based bioanalysis. This guide will, therefore, elucidate the established metabolic pathways of acrolein and provide detailed, field-proven methodologies for the precise quantification of its metabolites using isotope dilution mass spectrometry, a self-validating system that ensures analytical accuracy and trustworthiness.

I. The Metabolic Landscape of Acrolein

Upon entering the body, acrolein is rapidly metabolized through several key pathways, primarily aimed at detoxification and excretion.[3][4] Due to its high reactivity, acrolein itself is not excreted unchanged.[3] Its metabolic journey can be broadly categorized into absorption, distribution, metabolism, and excretion (ADME).

A. Absorption and Distribution

Acrolein is readily absorbed through inhalation and ingestion.[3] Animal studies indicate that upon inhalation, it is primarily absorbed in the upper respiratory tract.[3] Following oral exposure, it is absorbed from the gastrointestinal tract.[5] Due to its high reactivity with tissues at the site of exposure, the systemic distribution of acrolein is limited.[3]

B. Major Metabolic Pathways: The Glutathione Conjugation Route

The principal detoxification pathway for acrolein is conjugation with glutathione (GSH).[1] This reaction, which can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs), involves the Michael addition of GSH to the β-carbon of acrolein. The resulting GSH-acrolein conjugate undergoes further metabolism via the mercapturic acid pathway to yield two major urinary metabolites: S-(3-hydroxypropyl)mercapturic acid (3-HPMA) and S-(2-carboxyethyl)mercapturic acid (CEMA).[3]

The formation of these metabolites involves a series of enzymatic steps:

-

Glutathione Conjugation: Acrolein reacts with GSH to form S-(3-oxopropyl)glutathione.

-

Enzymatic Cleavage: The glutamate and glycine residues are sequentially cleaved from the glutathione conjugate.

-

Acetylation: The resulting cysteine conjugate is N-acetylated to form S-(3-oxopropyl)-N-acetylcysteine.

-

Reduction and Oxidation: This intermediate can then be reduced by aldo-keto reductases to form 3-HPMA or oxidized by aldehyde dehydrogenases to yield CEMA.[6]

C. Minor Metabolic Pathways and Adduct Formation

While glutathione conjugation is the primary route, other metabolic transformations of acrolein can occur, including:

-

Oxidation: Acrolein can be oxidized to acrylic acid.

-

Epoxidation: This pathway can lead to the formation of glycidaldehyde, which can also be conjugated with GSH.[7]

-

Reduction: Acrolein can be reduced to allyl alcohol.

A critical aspect of acrolein's toxicology is its ability to form adducts with biological macromolecules. It readily reacts with nucleophilic side chains of amino acids in proteins (such as cysteine, histidine, and lysine) and with DNA bases, particularly deoxyguanosine, to form cyclic 1,N²-propanodeoxyguanosine adducts.[6][8] These adducts can lead to protein dysfunction and mutagenic DNA lesions, contributing to the pathological effects of acrolein.[6]

Below is a diagram illustrating the major metabolic pathways of acrolein.

Caption: Major metabolic pathways of this compound in vivo.

II. The Role of this compound in Bioanalysis: A Self-Validating System

The inherent reactivity and volatility of acrolein make its direct measurement in biological matrices challenging. Consequently, the quantification of its stable urinary metabolites, 3-HPMA and CEMA, serves as a reliable method for assessing acrolein exposure.[3] To achieve the highest level of accuracy and precision in these measurements, stable isotope dilution mass spectrometry is the gold standard. This is where this compound and its deuterated metabolite analogs play a pivotal role.

Causality Behind Using Deuterated Internal Standards:

-

Correction for Analyte Loss: Deuterated internal standards, such as this compound or d3-3-HPMA, are chemically identical to their non-deuterated counterparts. They are added to the biological sample at a known concentration at the beginning of the analytical workflow. This allows for the correction of any analyte loss that may occur during sample preparation, extraction, and analysis.

-

Compensation for Matrix Effects: Biological matrices like urine and plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

-

Improved Precision and Accuracy: By normalizing the analyte response to that of the internal standard, variability in injection volume and instrument response is minimized, leading to significantly improved precision and accuracy of the measurement.

III. Experimental Protocols for In Vivo Metabolite Quantification

The following sections provide detailed, step-by-step methodologies for the quantification of acrolein metabolites in urine using this compound or its deuterated metabolite analogs as internal standards.

A. Animal Dosing and Sample Collection

-

Animal Model: Sprague-Dawley rats are a commonly used model for acrolein metabolism studies.

-

Dosing: this compound can be administered via oral gavage or inhalation, depending on the research question. Dosing solutions should be prepared fresh.

-

Housing: Following administration, animals should be housed in metabolic cages to allow for the separate collection of urine and feces over a specified time course (e.g., 24, 48, 72 hours).

-

Sample Handling: Urine samples should be collected into containers on ice and then stored at -80°C until analysis to ensure the stability of the metabolites.

B. Quantification of Urinary 3-HPMA and CEMA using LC-MS/MS

This protocol outlines a typical workflow for the analysis of 3-HPMA and CEMA in urine using deuterated internal standards.

1. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of a deuterated internal standard solution (e.g., a mixture of d3-3-HPMA and d3-CEMA in water or a suitable buffer) at a known concentration.

-

Vortex the sample to mix thoroughly.

-

Dilute the sample with an appropriate volume of mobile phase A (see LC conditions below) for analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased over time to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative ion mode is often used for 3-HPMA and CEMA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for the analytes and their deuterated internal standards are monitored.

The following diagram illustrates the experimental workflow for quantifying urinary acrolein metabolites.

Caption: Experimental workflow for the quantification of urinary acrolein metabolites.

IV. Data Presentation and Interpretation

A. Mass Spectrometric Parameters for Acrolein Metabolites

The following table summarizes typical MRM transitions for the analysis of 3-HPMA, CEMA, and their deuterated internal standards. Note that optimal parameters should be determined empirically for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-HPMA | 218.1 | 129.1 | 15 |

| d3-3-HPMA | 221.1 | 132.1 | 15 |

| CEMA | 218.1 | 88.0 | 12 |

| d3-CEMA | 221.1 | 91.0 | 12 |

B. Potential for Kinetic Isotope Effects

While the primary use of this compound is as an internal standard, it is important for researchers to be aware of the potential for deuterium kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond may proceed at a slower rate for the deuterated compound. In the metabolism of acrolein, enzymatic oxidation and reduction steps could potentially exhibit a KIE. If a significant KIE were to occur, the metabolic profile of this compound could differ from that of unlabeled acrolein. However, for its application as an internal standard for metabolite quantification, the deuterated standards for the metabolites themselves (e.g., d3-3-HPMA) are used, which circumvents the issue of differential metabolism of the parent compound.

V. Conclusion

This technical guide has provided a comprehensive overview of the in vivo metabolic fate of acrolein and the critical role of its deuterated analog, this compound, in modern bioanalytical research. The primary detoxification pathway for acrolein is through glutathione conjugation, leading to the formation of the urinary biomarkers 3-HPMA and CEMA. The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable "self-validating" system for the accurate quantification of these metabolites, enabling researchers to precisely assess acrolein exposure and its biological consequences. The detailed protocols and methodologies presented herein are intended to equip scientists in the fields of toxicology, pharmacology, and drug development with the practical knowledge required to conduct high-quality in vivo studies on this important environmental and endogenous toxicant.

VI. References

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

-

Moghe, A., Ghare, S., & Stephens, K. E. (2015). Acrolein, a noxious aldehyde, induces mitochondrial dysfunction and impairs insulin secretion from pancreatic β-cells. Biochemical pharmacology, 98(2), 201-211. [Link]

-

Parent, R. A., Caravello, H. E., & Sharp, D. E. (1996). Metabolism and distribution of [2,3-14C]acrolein in Sprague-Dawley rats. Journal of applied toxicology, 16(5), 449-457. [Link]

-

Wang, H. T., Lin, Y. T., & Chen, C. C. (2019). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food. Molecular nutrition & food research, 63(19), 1900452. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7-25. [Link]

-

Feng, Z., Hu, W., Hu, Y., & Tang, M. S. (2006). Acrolein is a major cigarette-related lung cancer agent: preferential binding at p53 mutational hotspots and inhibition of DNA repair. Proceedings of the National Academy of Sciences, 103(42), 15404-15409. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Carmella, S. G., Chen, M., Zhang, Y., Zhang, S., & Hecht, S. S. (2007). Quantitation of acrolein-derived 1, N2-propanodeoxyguanosine adducts in human lung by liquid chromatography-electrospray ionization-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 16(12), 2637-2643. [Link]

-

Hecht, S. S., McIntee, E. J., & Wang, M. (2000). New DNA adducts of acrolein and crotonaldehyde. IARC scientific publications, (150), 63-71. [Link]

-

Randall, M. J., Eannetta, N. T., & Hristova, M. (2022). Acrolein inhalation acutely affects the regulation of mitochondrial metabolism in rat lung. Toxicology, 468, 153129. [Link]

-

Zhang, S., Villalta, P. W., Wang, M., & Hecht, S. S. (2007). Detection and quantitation of acrolein-derived 1, N2-propanodeoxyguanosine adducts in human lung by liquid chromatography-electrospray ionization-tandem mass spectrometry. Chemical research in toxicology, 20(4), 565-571. [Link]

-

LoPachin, R. M., Gavin, T., Petersen, D. R., & Barber, D. S. (2009). Molecular mechanisms of acrolein-induced protein adduction. Chemical research in toxicology, 22(9), 1499-1508. [Link]

-

Luo, W., Li, G., Upham, B. L., & Sun, H. (2021). A review of the toxicology of acrolein. Archives of toxicology, 95(6), 1875-1891. [Link]

-

Park, S. H., Kim, J. H., & Lee, Y. S. (2014). Acrolein-induced cytotoxicity; a potential mechanism of oxidative stress-mediated cell death. Toxicology letters, 229(1), 118-126. [Link]

-

Shi, R., & Luo, J. (2012). Determination of urine 3-HPMA, a stable acrolein metabolite in a rat model of spinal cord injury. Journal of neurotrauma, 29(5), 907-913. [Link]

-

Uchida, K. (2000). Current status of acrolein as a lipid peroxidation product. Trends in cardiovascular medicine, 10(3), 119-122. [Link]

-

Voulgaridou, G. P., Anestopoulos, I., & Franco, R. (2011). Glutathione and its metabolizing enzymes in the progression of cancer. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1810(10), 1007-1016. [Link]

-

Wang, Y., Chang, I., & Denenberg, A. (2010). A sensitive and specific method for the quantification of 3-hydroxypropylmercapturic acid in human urine using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(27), 2651-2655. [Link]

-

Xie, F., Krais, A. M., & Sturla, S. J. (2013). Measuring DNA adducts of α, β-unsaturated aldehydes with mass spectrometry. Journal of visualized experiments: JoVE, (75), e50332. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). ToxGuide for Acrolein. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Carmella, S. G., Chen, M., Han, S., Briggs, A., & Hecht, S. S. (2009). Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein. Cancer Epidemiology, Biomarkers & Prevention, 18(7), 2056-2061. [Link]

-

Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. [Link]

-

Esterbauer, H., Zollner, H., & Schaur, R. J. (1988). Aldehydes formed by lipid peroxidation: mechanisms of formation, properties, and activities. Basic Life Sciences, 49, 321-334. [Link]

-

Alarcon, R. A. (1976). Formation of acrolein from various amino-acids and polyamines under degradation at 100 C. Environmental research, 12(3), 317-326. [Link]

-

U.S. Environmental Protection Agency. (2000). Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

U.S. Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC) [Active Sampling Methodology]. [Link]

-

MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]

-

Shi, R., Rickett, T., & Sun, W. (2011). Acrolein-mediated mechanisms of neuronal death. Journal of neuroscience research, 89(10), 1529-1537. [Link]

-

Hecht, S. S. (2006). Carcinogen derived biomarkers: applications in studies of human exposure to secondhand smoke. Tobacco control, 15(suppl 1), i48-i56. [Link]

-

Witz, G. (1989). Biological interactions of α, β-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333-349. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acrolein. [Link]

-

ResearchGate. (n.d.). Methods for detection of acrolein by HPLC analysis after derivatization.... [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Acrolein Public Health Statement. [Link]

-

Mascher, H., & Mascher, D. (2002). Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine. Journal of chromatography B, 778(1-2), 11-16. [Link]

-

Chen, H. J., & Wang, Y. (2006). Detection of the acrolein-derived cyclic DNA adduct by a quantitative 32P-postlabeling/solid phase extraction/HPLC method: blocking its artifact formation by glutathione. Nucleic acids research, 34(15), e104-e104. [Link]

-

Goniewicz, M. L., Smith, D. M., & Edwards, K. C. (2018). Increased levels of the acrolein metabolite 3-hydroxypropyl mercapturic acid in the urine of e-cigarette users. Nicotine & Tobacco Research, 20(11), 1395-1398. [Link]

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology and medicine, 11(1), 81-128. [Link]

-

Parent, R. A., Caravello, H. E., & Sharp, D. E. (1998). Metabolism and distribution of [2,3-14C] acrolein in Sprague-Dawley rats. II. Identification of urinary and fecal metabolites. Toxicological sciences, 43(1), 94-105. [Link]

-

Hindawi. (2022). Research Article Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS. [Link]

Sources

- 1. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origin and Fate of Acrolein in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and distribution of [2,3-14C]acrolein in Sprague-Dawley rats. II. Identification of urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing Acrolein-d4 as a Tracer in Metabolic Studies

Introduction: The Rationale for Acrolein-d4 in Metabolic Research

Acrolein: A Reactive Aldehyde of Significant Biological Interest

Acrolein (2-propenal) is the simplest α,β-unsaturated aldehyde, characterized by its high reactivity. It is ubiquitously present in the environment, originating from sources such as overheated cooking oils, burning of fossil fuels, and tobacco smoke.[1][2] Beyond environmental exposure, acrolein is also generated endogenously through metabolic processes like the myeloperoxidase-mediated degradation of threonine and, significantly, during lipid peroxidation of polyunsaturated fatty acids.[1][2][3] This dual origin makes it a crucial molecule to study in the context of both toxicology and pathophysiology. Its potent electrophilic nature drives its toxicity, primarily through covalent adduction to biological nucleophiles like DNA and proteins, leading to cellular damage and dysfunction implicated in a range of diseases.[2][4][5]

The Power of Stable Isotope Tracers

Metabolic studies often face the challenge of distinguishing between externally introduced compounds (exogenous) and those already present or produced within a biological system (endogenous). Stable isotope labeling is a gold-standard methodology that elegantly solves this problem.[6] By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C), we create a tracer that is biochemically identical to its native counterpart but physically distinguishable by its increased mass.[7][8] This mass difference allows for precise detection and quantification using mass spectrometry, enabling researchers to track the metabolic fate of the labeled compound with high specificity and safety.[6][7]

Why this compound? The Scientific Advantage

This compound (Acrolein-1,2,3,3-d4) is an isotopologue of acrolein where four hydrogen atoms have been replaced with deuterium. This labeling provides a distinct mass shift (+4 Da) from endogenous, unlabeled acrolein. The use of this compound as a tracer offers several key advantages:

-

Unambiguous Differentiation: It allows researchers to precisely track the fate of an exogenous dose of acrolein and differentiate its metabolic products from the endogenous acrolein pool.

-

Mechanistic Insights: It enables detailed investigation into acrolein's specific metabolic pathways, rates of adduct formation with proteins and DNA, and detoxification routes.

-

Quantitative Accuracy: When used in conjunction with mass spectrometry, it provides a powerful tool for accurate quantification of acrolein-derived metabolites and adducts in complex biological matrices.

This guide provides a technical overview of the principles, experimental design, and analytical methodologies required to effectively use this compound as a tracer in metabolic and toxicological studies.

The Metabolic Journey of Acrolein

Understanding the metabolic fate of acrolein is fundamental to designing and interpreting tracer studies. Acrolein's high reactivity means it is rapidly metabolized or forms adducts with cellular macromolecules.[1][2]

Major Metabolic Pathways

2.1.1 Glutathione Conjugation: The Primary Detoxification Route

The principal pathway for acrolein detoxification in vivo is conjugation with glutathione (GSH).[2] This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), involves the Michael addition of the GSH sulfhydryl group to the β-carbon of acrolein.[2] The initial GSH adduct is further processed through the mercapturic acid pathway, leading to the formation of metabolites that are ultimately excreted in the urine.[1][2] Key urinary metabolites include S-(3-hydroxypropyl)mercapturic acid (3-HPMA) and S-carboxyethyl-mercapturic acid (CEMA).[2][9] 3-HPMA is often considered the main urinary metabolite and serves as a reliable biomarker of acrolein exposure.[2][10]

2.1.2 Adduct Formation with Biomolecules (Proteins and DNA)

The toxicity of acrolein is largely attributed to its ability to form covalent adducts with cellular nucleophiles.[3][4]

-

Protein Adduction: Acrolein readily reacts with nucleophilic amino acid residues in proteins, particularly the sulfhydryl group of cysteine and the amino groups of lysine and histidine.[2][3] These modifications can alter protein structure and function, contributing to cellular stress and pathology.[5]

-

DNA Adduction: Acrolein can react with deoxyguanosine (dG) in DNA to form 1,N²-propanodeoxyguanosine (PdG) adducts.[2][11] These DNA lesions can be mutagenic if not repaired and are implicated in the genotoxicity of acrolein.[12]

The diagram below illustrates the primary metabolic pathways of acrolein.

Caption: Major metabolic fates of acrolein in a biological system.

Key Metabolites and Biomarkers

When conducting a tracer study with this compound, the primary targets for analysis will be the deuterated versions of its known metabolites and adducts.

| Analyte Class | Specific Biomarker | Deuterated Tracer Form | Biological Matrix |

| Urinary Metabolites | 3-Hydroxypropylmercapturic acid (3-HPMA) | 3-HPMA-d4 | Urine |

| S-Carboxyethyl-mercapturic acid (CEMA) | CEMA-d4 | Urine | |

| DNA Adducts | 1,N²-propanodeoxyguanosine (Acr-dG) | Acr-dG-d4 | DNA from Tissues/Cells |

| Protein Adducts | Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-Lys) | FDP-Lys-d4 | Proteins from Tissues/Cells |

Experimental Design: Employing this compound as a Tracer

A robust experimental design is critical for obtaining meaningful data. The choice between in vitro and in vivo models will depend on the specific research question.

Purity and Handling of this compound

-

Isotopic Purity: It is essential to use this compound with high isotopic enrichment (typically >98%) to minimize interference from unlabeled species. The supplier's certificate of analysis should be carefully reviewed.

-

Chemical Purity: High chemical purity is equally important to avoid confounding results from contaminants.

-

Handling: Acrolein is a volatile and highly toxic compound.[13] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Stock solutions are typically prepared in a solvent like methanol or acetonitrile.[14]

In Vitro Study Design

In vitro systems, such as cultured human cells, are excellent for investigating specific molecular mechanisms of acrolein toxicity and metabolism under controlled conditions.[15][16]

Protocol: Dosing Cultured Human Airway Epithelial Cells with this compound

-

Cell Culture: Culture human bronchial epithelial (NHBE) cells or a relevant cell line (e.g., A549) to ~80-90% confluence in 6-well plates.

-

Preparation of Dosing Solution: Prepare a stock solution of this compound in methanol. Immediately before use, dilute the stock solution in serum-free culture medium to the final desired concentrations (e.g., 1, 10, 50 µM). A vehicle control (medium with methanol) must be included.

-

Exposure: Remove the existing culture medium from the cells and replace it with the this compound dosing solution or vehicle control. A short, acute exposure (e.g., 10-30 minutes) is often used to capture the rapid adduction reactions.[16]

-

Termination and Harvesting:

-

For Metabolite Analysis: After the exposure period, collect the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using an appropriate buffer (e.g., methanol/water) and scrape to collect the lysate.

-

For DNA/Protein Adducts: Wash cells with ice-cold PBS. Harvest cells by scraping or trypsinization. Proceed immediately to DNA or protein extraction protocols.

-

-

Sample Storage: Store all collected samples (medium, lysates, pellets) at -80°C until analysis.

In Vivo Study Design

Animal models are indispensable for understanding the systemic metabolism, distribution, and organ-specific toxicity of acrolein.[17]

Protocol: Oral Gavage Administration of this compound in Rats

-

Animal Model: Use adult Sprague-Dawley rats (male or female, depending on the study goals), acclimated for at least one week.

-

Dosing Solution: Prepare the this compound dosing solution in a suitable vehicle, such as corn oil or an aqueous solution, at the desired concentration (e.g., 2.5 mg/kg).[17]

-

Administration: Administer the solution via oral gavage. A control group receiving only the vehicle is mandatory.

-

Sample Collection:

-

Urine and Feces: House the rats in metabolic cages for timed collection of urine and feces (e.g., at 0-8h, 8-24h, 24-48h intervals).[17]

-

Blood: Collect blood samples via tail vein or cardiac puncture at specified time points into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, lung, kidney). Flash-freeze tissues in liquid nitrogen.

-

-

Sample Storage: Store urine, plasma, and tissue samples at -80°C until processing and analysis.

Analytical Methodologies for this compound and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and specific quantification of acrolein metabolites and adducts.[11][18][19]

Sample Preparation

-

Urine: For 3-HPMA-d4 analysis, urine samples may require a simple dilution ("dilute-and-shoot") or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[10][18]

-

Plasma: Protein precipitation (e.g., with cold acetonitrile) is typically required to remove proteins before LC-MS/MS analysis.

-

Tissues/Cells:

-

Metabolites: Homogenize the tissue/cell pellet in a solvent like methanol/water, centrifuge to remove debris, and analyze the supernatant.

-

DNA Adducts: Isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction. Enzymatically hydrolyze the DNA to nucleosides. Use SPE to enrich the Acr-dG-d4 adducts from the more abundant normal nucleosides.[11]

-

LC-MS/MS for Quantitative Analysis

The core principle is to physically separate the analyte of interest (e.g., 3-HPMA-d4) from other molecules using HPLC and then to specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern using a tandem mass spectrometer.

Workflow: LC-MS/MS Quantification

The general workflow for quantifying a deuterated metabolite, such as 3-HPMA-d4, is depicted below.

Sources

- 1. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolism and distribution of [2,3-14C]acrolein in Sprague-Dawley rats. II. Identification of urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]